molecular formula C10H7ClN2O B12972368 5-Chloroisoquinoline-1-carboxamide

5-Chloroisoquinoline-1-carboxamide

Cat. No.: B12972368
M. Wt: 206.63 g/mol
InChI Key: FYRRGILFRUSOSN-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline-1-carboxamide is a chemical compound belonging to the class of isoquinolines, which are aromatic heterocyclic organic compounds. Isoquinolines are known for their stability and reactivity, making them valuable in various chemical and pharmaceutical applications . The presence of a chlorine atom at the 5-position and a carboxamide group at the 1-position of the isoquinoline ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroisoquinoline-1-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-chloroisoquinoline with an appropriate amide-forming reagent. For instance, the reaction of 5-chloroisoquinoline with an acid chloride or anhydride in the presence of a base can yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloroisoquinoline-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloroisoquinoline-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloroisoquinoline-1-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain protein kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can modulate inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroisoquinoline-1-carboxamide is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-chloroisoquinoline-1-carboxamide

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14/h1-5H,(H2,12,14)

InChI Key

FYRRGILFRUSOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)N)C(=C1)Cl

Origin of Product

United States

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